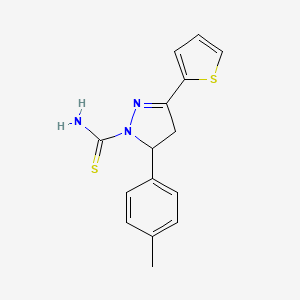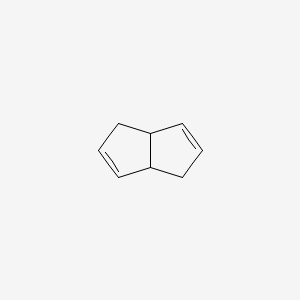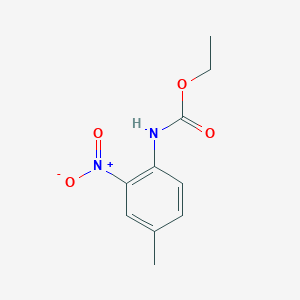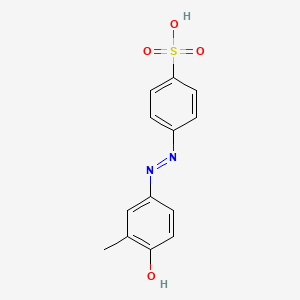
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzène, 1-(phénylméthoxy)-4-(1,1,3,3-tétraméthylbutyl)- est un composé organique ayant une structure complexe. Il est caractérisé par un cycle benzénique substitué par un groupe phénylméthoxy et un groupe 1,1,3,3-tétraméthylbutyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Benzène, 1-(phénylméthoxy)-4-(1,1,3,3-tétraméthylbutyl)- implique généralement la réaction de dérivés benzéniques avec des réactifs appropriés dans des conditions contrôlées. Une méthode courante est l'alkylation de Friedel-Crafts, où le benzène réagit avec le chlorure de 1,1,3,3-tétraméthylbutyle en présence d'un catalyseur acide de Lewis comme le chlorure d'aluminium. Le groupe phénylméthoxy peut être introduit par une synthèse d'éther de Williamson, où un dérivé de phénol réagit avec un halogénure d'alkyle approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés d'alkylation et d'éthérification de Friedel-Crafts à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, impliquant souvent des réacteurs à flux continu et des techniques de séparation avancées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le Benzène, 1-(phénylméthoxy)-4-(1,1,3,3-tétraméthylbutyl)- subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones.
Réduction: Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur métallique, tel que le palladium sur carbone, pour réduire toutes les doubles liaisons ou groupes fonctionnels.
Substitution: Les réactions de substitution aromatique électrophile sont courantes, où le cycle benzénique subit une substitution avec des électrophiles comme les halogènes, les groupes nitro ou les acides sulfoniques.
Réactifs et conditions courants
Oxydation: Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction: Hydrogène gazeux (H₂) avec palladium sur carbone (Pd/C)
Substitution: Halogènes (Cl₂, Br₂), mélange nitrant (HNO₃/H₂SO₄), agents sulfonants (SO₃/H₂SO₄)
Principaux produits
Oxydation: Acides carboxyliques, cétones
Réduction: Alcanes, alcools
Substitution: Dérivés halogénés du benzène, nitrobenzène, dérivés sulfonés du benzène
Applications de la recherche scientifique
Le Benzène, 1-(phénylméthoxy)-4-(1,1,3,3-tétraméthylbutyl)- a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie: Etudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans la production de produits chimiques spécialisés, de polymères et comme additif dans diverses formulations.
Mécanisme d'action
Le mécanisme d'action du Benzène, 1-(phénylméthoxy)-4-(1,1,3,3-tétraméthylbutyl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe phénylméthoxy peut participer à des liaisons hydrogène et des interactions π-π avec les molécules biologiques, tandis que le groupe 1,1,3,3-tétraméthylbutyl fournit une gêne stérique, affectant l'affinité de liaison et la sélectivité du composé. Ces interactions peuvent moduler l'activité enzymatique, la liaison aux récepteurs et les voies de transduction du signal, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of Benzene, 1-(phenylmethoxy)-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can engage in hydrogen bonding and π-π interactions with biological molecules, while the 1,1,3,3-tetramethylbutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzène, 1-(phénylméthoxy)-4-(1,1,3,3-tétraméthylbutyl)-
- Benzène, 1-(phénylméthoxy)-4-(tert-butyl)-
- Benzène, 1-(phénylméthoxy)-4-(isopropyl)-
Unicité
Le Benzène, 1-(phénylméthoxy)-4-(1,1,3,3-tétraméthylbutyl)- est unique en raison de la présence du groupe 1,1,3,3-tétraméthylbutyl volumineux, qui confère des propriétés stériques et électroniques distinctes.
Propriétés
Numéro CAS |
110875-85-9 |
|---|---|
Formule moléculaire |
C21H28O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-phenylmethoxy-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C21H28O/c1-20(2,3)16-21(4,5)18-11-13-19(14-12-18)22-15-17-9-7-6-8-10-17/h6-14H,15-16H2,1-5H3 |
Clé InChI |
GQFZXKVFJPVNDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)




![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)


![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
